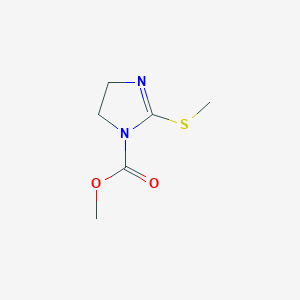
トランス-2-ヘキセン酸
概要
説明
Synthesis Analysis
The synthesis of trans-2-hexenoic acid and its derivatives often involves various chemical reactions including condensation, oxidation, and hydroxycarbonylation. Stoffel and Pruss (1967) described a general procedure for the synthesis of 2-trans polyenoic fatty acids, which involves several steps including reduction, tosylation, oxidation, and Doebner condensation (Stoffel & Pruss, 1967). Another method for synthesizing hexenoic acid involves the condensation of malonic acid and butyraldehyde with catalysts, demonstrating the synthesis's simplicity and high yield (Han Minjie, 2009).
Molecular Structure Analysis
The molecular structure of trans-2-hexenoic acid is crucial for its chemical properties and reactions. The formation of its structure can be studied through various spectroscopic methods such as FT-IR, UV-Vis, and NMR, providing insights into its electronic and vibrational characteristics (Surendar et al., 2021).
Chemical Reactions and Properties
Trans-2-Hexenoic acid undergoes several chemical reactions, including oxidation and enzymatic reactions. Alshammari (2016) demonstrated the oxidation of 2-hexenal to carboxylic acid using air as an oxidant in the presence of gold catalysts supported on MnO2, highlighting the catalysts' effectiveness (Alshammari, 2016).
科学的研究の応用
抗腫瘍研究
研究者は、トランス-2-ヘキセン酸の抗腫瘍用途における可能性を探求してきました。これは、抗腫瘍デヒドロエピアンドロステロン誘導体の合成における前駆体として役立ちます。 これらの誘導体は、癌細胞に対して有望な活性を示しており、トランス-2-ヘキセン酸を薬物開発のための興味深い出発点としています .
ナノ製剤および表面改質
研究者は、ナノ粒子の分散性と表面特性を改善するために、トランス-2-ヘキセン酸を使用してナノ粒子を改変してきました。 他の官能基と組み合わせて、ナノ粒子の安定性とバイオ機能化を強化し、薬物送達システムやナノメディシンに影響を与える可能性があります .
酵素阻害研究
in silicoおよびin vitro研究では、トランス-2-ヘキセン酸の酵素との相互作用を調査してきました。たとえば、Oye1やNemAなどの酵素の基質として研究されています。 その結合相互作用を理解することで、薬物設計と酵素阻害戦略を導くことができます .
コロイド量子ドット研究
ナノテクノロジーの分野では、トランス-2-ヘキセン酸は、コロイド量子ドット(QD)のキャッピング剤として役割を果たします。これらのQDは、電子材料、センサー、およびオプトエレクトロニクスデバイスで応用されています。 この化合物のユニークな特性は、QDの安定性と機能性に貢献しています .
作用機序
Target of Action
Trans-2-Hexenoic acid (THA), a natural product from a dietary source, has been identified to possess antiviral activity against coxsackievirus B (CVB) and enterovirus A71 (EV-A71) . These viruses are the primary targets of THA. CVB is the leading pathogen of viral myocarditis, and EV-A71 is associated with hand, foot, and mouth disease .
Mode of Action
The mode of action of THA involves inhibiting the replication of CVB and EV-A71 at the entry stage of infection . It blocks viral entry, thereby preventing the virus from infecting the host cells .
Biochemical Pathways
It is known that tha participates in organic synthesis pathways, undergoing specific chemical transformations to yield desired end products .
Pharmacokinetics
This IL can either coat the LNPs or replace the PEG-lipid component in the standard LNP formulation, potentially increasing the bioavailability of THA .
Result of Action
The primary result of THA’s action is the inhibition of CVB and EV-A71 replication, which can potentially prevent or reduce the severity of diseases caused by these viruses .
Action Environment
The action of THA can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Therefore, the storage and handling conditions can significantly impact the stability and efficacy of THA .
Safety and Hazards
Trans-2-Hexenoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
特性
IUPAC Name |
(E)-hex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONDZDPPYHYKY-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884601 | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
217.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13419-69-7, 1191-04-4, 1289-40-3 | |
| Record name | trans-2-Hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
28.00 to 34.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-2-hexenoic acid?
A1: The molecular formula of trans-2-hexenoic acid is C6H10O2, and its molecular weight is 114.14 g/mol.
Q2: What is the crystal structure of trans-2-hexenoic acid?
A2: The crystal structure of trans-2-hexenoic acid reveals carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds. The molecules arrange themselves in layers of these acid dimers. Notably, all non-hydrogen atoms within the molecule lie almost on the same plane. []
Q3: Is trans-2-hexenoic acid soluble in water?
A3: While its solubility in water is limited, it can be found in aqueous environments like oil-in-water emulsions. Interestingly, its partitioning within these emulsions doesn't strictly correlate with its hydrophobicity. []
Q4: How stable is trans-2-hexenoic acid in oil-in-water emulsions?
A4: In oil-in-water emulsions, trans-2-hexenoic acid tends to oxidize to (E)-hex-2-enoic acid in the presence of water. Research suggests that this acid may also form adducts with proteins present in the emulsion. []
Q5: What are the potential antiviral properties of trans-2-hexenoic acid?
A5: Research suggests that trans-2-hexenoic acid exhibits antiviral activity against Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71). It appears to act by inhibiting viral entry into host cells. []
Q6: Can trans-2-hexenoic acid be used as a solvent additive in polymer solar cells?
A6: Yes, trans-2-hexenoic acid and its longer-chain analogs show promise as solvent additives in polymer-polymer non-fullerene solar cells. They can enhance phase segregation in the blend film, leading to improved power conversion efficiency. []
Q7: What is the role of trans-2-hexenoic acid in the flavor of black tea?
A7: Trans-2-hexenoic acid is a component of the acidic fraction of black tea's essential oil, contributing to its characteristic odor and flavor profile. The concentration of trans-2-hexenoic acid, along with other volatile compounds, changes during the manufacturing process of black tea, impacting its final flavor. [, , ]
Q8: Has trans-2-hexenoic acid been studied for its potential in treating myeloma?
A8: Certain derivatives of trans-2-hexenoic acid, such as 2-(N′-Fluoren-9-ylidene-hydrazino)-5,5-dimethyl-4-oxo-hex-2-enoic acid methyl ester, have been investigated for their anti-carcinogenic activity against human myeloma. []
Q9: Are there any known biological pathways involving trans-2-hexenoic acid?
A9: Trans-2-hexenoic acid is implicated in the camphor degradation pathway of Rhodococcus sp. NCIMB 9784. Specifically, it's believed to be involved in the formation of 3,4,4-trimethyl-5-oxo-trans-2-hexenoic acid, an intermediate isolated from the fermentation broth of camphor-grown cells. []
Q10: Have there been any computational studies on trans-2-hexenoic acid?
A10: Yes, molecular docking studies have been performed using trans-2-hexenoic acid and related compounds to assess their potential as substrates for enzymes like N-ethylmaleimide reductase and Old Yellow Enzyme 1. []
Q11: How does modifying the structure of trans-2-hexenoic acid impact its activity?
A11: Adding a benzo[d][1,3]dioxol-5-ylmethylene group to EPA, a derivative of trans-2-hexenoic acid, and conjugating it with β(3,3)-Pip-OH resulted in a compound (BC06) with enhanced anti-invasive activity against human pancreatic carcinoma. []
Q12: What is known about the safety of trans-2-hexenoic acid?
A12: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on trans-2-hexenoic acid for its use as a fragrance ingredient. [, ]
Q13: Are there any known toxicological concerns with trans-2-hexenoic acid?
A13: While trans-2-hexenoic acid is generally considered safe for its intended applications, specific toxicological data should be consulted for detailed information.
Q14: What analytical methods are used to study trans-2-hexenoic acid?
A14: Common analytical methods used to identify and quantify trans-2-hexenoic acid include gas chromatography (GC) [, , ], mass spectrometry (MS) [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].
Q15: Are there any known alternatives or substitutes for trans-2-hexenoic acid?
A15: The choice of alternatives depends on the specific application. For instance, other alkenyl carboxylic acids have been explored as potential substitutes for trans-2-hexenoic acid in polymer solar cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)





![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

